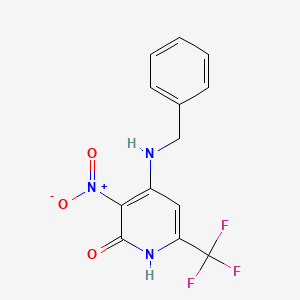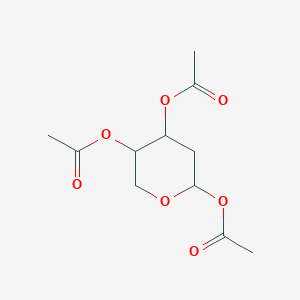
beta-D-erythro-Pentopyranose, 2-deoxy-, 1,3,4-triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
beta-D-erythro-Pentopyranose, 2-deoxy-, 1,3,4-triacetate is a chemical compound with the molecular formula C11H16O7 and a molecular weight of 260.24 g/mol It is a derivative of 2-deoxy-D-ribose, where the hydroxyl groups are acetylated
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-erythro-Pentopyranose, 2-deoxy-, 1,3,4-triacetate typically involves the acetylation of 2-deoxy-D-ribose. The process begins with the protection of the hydroxyl groups of 2-deoxy-D-ribose using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure complete acetylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The final product is purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
beta-D-erythro-Pentopyranose, 2-deoxy-, 1,3,4-triacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2,5-dideoxy-D-erythro-pentonic acid.
Reduction: Reduction reactions can convert it back to its parent sugar, 2-deoxy-D-ribose.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: 2,5-dideoxy-D-erythro-pentonic acid.
Reduction: 2-deoxy-D-ribose.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
beta-D-erythro-Pentopyranose, 2-deoxy-, 1,3,4-triacetate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of beta-D-erythro-Pentopyranose, 2-deoxy-, 1,3,4-triacetate involves its interaction with various molecular targets and pathways. In biochemical reactions, it can act as a substrate or inhibitor, influencing the activity of enzymes and other proteins. The acetyl groups play a crucial role in modulating its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Deoxy-D-ribose: The parent sugar from which beta-D-erythro-Pentopyranose, 2-deoxy-, 1,3,4-triacetate is derived.
2-Deoxy-D-glucose: Another deoxy sugar with similar structural features but different biological properties.
2-Deoxy-2-fluoro-D-glucose: A fluorinated analog used in medical imaging.
Uniqueness
This compound is unique due to its acetylated hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications .
Propiedades
Fórmula molecular |
C11H16O7 |
|---|---|
Peso molecular |
260.24 g/mol |
Nombre IUPAC |
(2,5-diacetyloxyoxan-4-yl) acetate |
InChI |
InChI=1S/C11H16O7/c1-6(12)16-9-4-11(18-8(3)14)15-5-10(9)17-7(2)13/h9-11H,4-5H2,1-3H3 |
Clave InChI |
DJXJTSGHFMVUCG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CC(OCC1OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
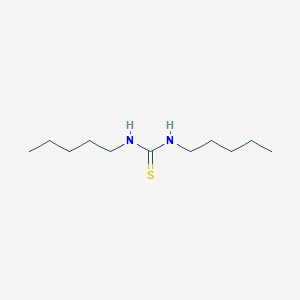
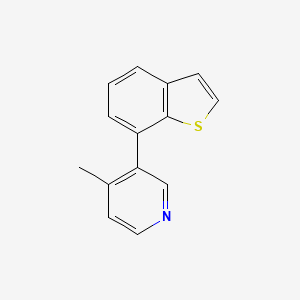
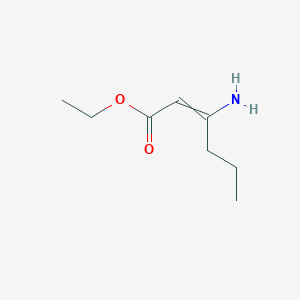
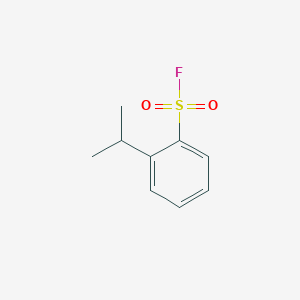
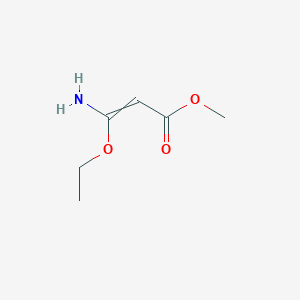
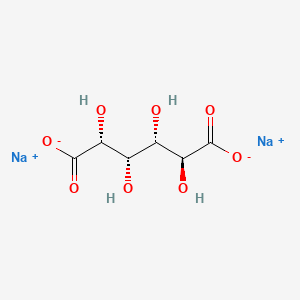
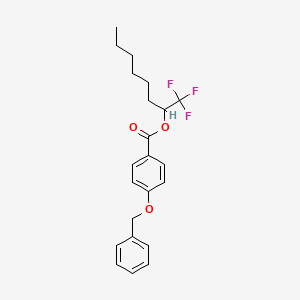
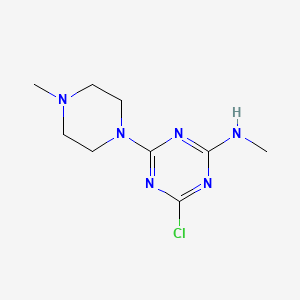
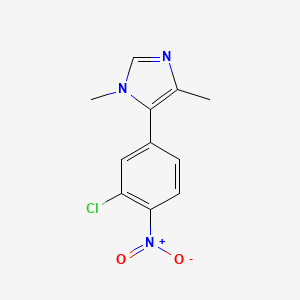
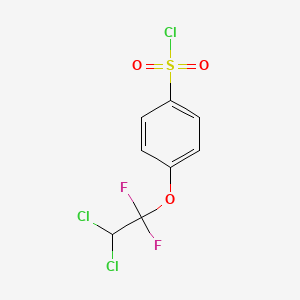
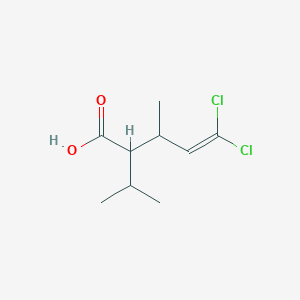
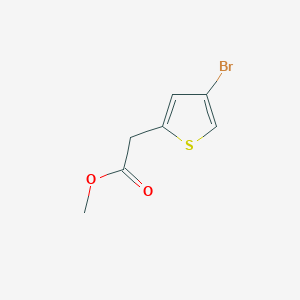
![3-[N-(2-Cyano-ethyl)-N-ethyl-amino]-propionitrile](/img/structure/B8578569.png)
